molecular formula C17H17ClF2N2 B4676066 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine

1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine

Cat. No. B4676066
M. Wt: 322.8 g/mol
InChI Key: HQXGDKIQGQMLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine, also known as CFM-2, is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including the regulation of calcium ion channels, protein folding, and the modulation of neurotransmitter release. By acting as a sigma-1 receptor agonist, 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine may modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and glutamate systems.
Biochemical and Physiological Effects
1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include the modulation of neurotransmitter release, the regulation of calcium ion channels, and the induction of neurogenesis. 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has also been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of depression and anxiety.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, there are also some limitations to its use, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential directions for future research on 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine. One area of interest is the development of more potent and selective sigma-1 receptor agonists for use in the treatment of depression, anxiety, and addiction. Another area of interest is the development of novel delivery methods for 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine and its potential therapeutic applications in humans.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has been studied for its potential therapeutic applications in a variety of areas, including depression, anxiety, and addiction. In animal studies, 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has been shown to have antidepressant and anxiolytic effects, as well as the ability to reduce drug-seeking behavior in animals addicted to cocaine and alcohol. 1-(2-chloro-6-fluorobenzyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2/c18-14-4-3-6-15(19)13(14)12-21-8-10-22(11-9-21)17-7-2-1-5-16(17)20/h1-7H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXGDKIQGQMLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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